molecular formula C15H10ClN5O3 B6136098 N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide

N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No. B6136098
M. Wt: 343.72 g/mol
InChI Key: VIZVUOIGGZPUJL-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole-based compounds. It is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory activity against certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the central nervous system. This suggests that the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down acetylcholine in the central nervous system. By inhibiting these enzymes, the compound may increase the levels of acetylcholine in the brain, which could potentially improve cognitive function.
Biochemical and physiological effects:
Studies have shown that N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide has inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This suggests that the compound may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One advantage of N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide is its potential as a treatment for neurodegenerative diseases. However, the compound has not been extensively studied, and its mechanism of action is not fully understood. Additionally, the compound may have limitations in terms of its solubility and stability, which could affect its use in lab experiments.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide. One direction could be to further investigate the compound's mechanism of action and its potential as a treatment for neurodegenerative diseases. Another direction could be to explore the use of the compound in other areas of scientific research, such as drug discovery and development. Additionally, further studies could be conducted to optimize the synthesis method and improve the compound's solubility and stability.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-4-chloro-2-(1H-tetrazol-1-yl)benzamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 5-(4-chlorophenyl)-1,3-benzodioxole-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with sodium azide to yield the tetrazole intermediate, which is subsequently coupled with 4-chloro-2-aminobenzamide to give the final product.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-chloro-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O3/c16-9-1-3-11(12(5-9)21-7-17-19-20-21)15(22)18-10-2-4-13-14(6-10)24-8-23-13/h1-7H,8H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZVUOIGGZPUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

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